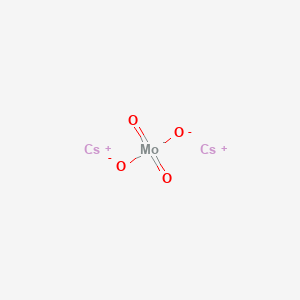
CGP-15720 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGP-15720 hydrochloride is a tumor inhibiting agent.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Distribution
- Human Pharmacokinetics : CGP 15720A, studied during its phase I clinical trial, exhibits biphasic plasma decay with a mean half-life of 4.9 hours. The drug is rapidly cleared from plasma, mainly through renal pathways. It shows limited tissue distribution and is not metabolized significantly (Pendyala, Madajewicz, & Creaven, 2004).
Cellular and Molecular Interactions
- Fluorescent Derivative for Beta-Adrenergic Antagonist : A fluorescent derivative of CGP-12177 (CGP-NBD) has been synthesized for beta-adrenergic receptor studies. CGP-NBD shows sensitivity to environmental changes, which aids in the analysis of beta-receptor binding on cell membranes (Heithier, Jaeggi, Ward, Cantrill, & Helmreich, 1988).
Biochemical and Cellular Research
- Polysaccharide Research in Liver Injury : A polysaccharide from Crassostrea gigas (CGPS-1) has demonstrated potent hepatoprotective activity in both acute and chronic models of liver injury, indicating potential applications in liver disease research (Shi, Ma, Tong, Qu, Jin, & Li, 2015).
Receptor Studies and Neuropharmacology
- GABAB Receptor Antagonists : Compounds like CGP 52432 and CGP 54626 are novel selective GABAB receptor antagonists. Their potency was determined using the monosynaptic reflex in rat spinal cord preparations, contributing to neuropharmacological research (Brugger, Wicki, Olpe, Froestl, & Mickel, 1993).
Radioligand and Cellular Binding Studies
- Beta-Adrenergic Receptor Radioligand : The compound [3H]CGP-12177 has been developed as a hydrophilic beta-adrenergic receptor radioligand, facilitating the study of beta-adrenergic receptors in various cell types (Staehelin, Simons, Jaeggi, & Wigger, 1983).
Material Science and Nanotechnology
- Electrochemical Applications : CGP-15720 hydrochloride has been used in the design and synthesis of ternary cobalt ferrite/graphene/polyaniline nanocomposites, which exhibit high performance in supercapacitors, showcasing its application in advanced material science and energy storage research (Xiong, Huang, & Wang, 2014).
Eigenschaften
CAS-Nummer |
76692-12-1 |
|---|---|
Produktname |
CGP-15720 hydrochloride |
Molekularformel |
C18H20ClN5O3 |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H19N5O3.ClH/c24-17(25)14-1-3-15(4-2-14)22-18(26)21-10-12-23-11-9-20-16(23)13-5-7-19-8-6-13;/h1-8H,9-12H2,(H,24,25)(H2,21,22,26);1H |
InChI-Schlüssel |
FUPKSBPZLHGTOO-UHFFFAOYSA-N |
SMILES |
C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl |
Kanonische SMILES |
C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea 1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea hydrochloride benzoic acid, 4-((((2-(4,5-dihydro-2-(4-pyridinyl)-1h-imidazol-1-yl)ethyl)amino)carbonyl)amino)- CGP 15720 A CGP 15720A CGP-15720 A CGP-15720A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















